molecular formula C13H14N2S B3307595 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine CAS No. 933692-89-8

2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine

Cat. No.: B3307595
CAS No.: 933692-89-8
M. Wt: 230.33 g/mol
InChI Key: TZODCUYMYAIGFR-UHFFFAOYSA-N
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Description

2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine is a chemical compound with the molecular formula C 13 H 14 N 2 S and an average mass of 230.33 g/mol . This benzothiazole derivative features a tetrahydro-benzothiazole core, a privileged scaffold in medicinal chemistry known for yielding compounds with a wide spectrum of biological activities . The broader 4,5,6,7-tetrahydro-1,3-benzothiazole structural class has demonstrated significant research value in various areas. These compounds are frequently investigated as potential p53 inactivators, anti-tumor agents, DNA gyrase inhibitors, and apoptosis inhibitors . They have also shown promise in pharmacological studies for their anti-leukemic, antibacterial, and anti-tubercular activities . Furthermore, the 4,5,6,7-tetrahydro-1,3-benzothiazole motif serves as a key precursor in synthetic chemistry, for instance, in the development of novel azo dyes for specialized applications . Research into structurally related benzothiazole compounds provides insight into potential mechanisms of action. For example, a close analog, 2-amino-6-n-propylamino-4,5,6,7-tetrahydrobenzothiazole, has been patented for application as an antidepressant . This highlights the potential for such molecules to interact with central nervous system targets. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S/c14-10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZODCUYMYAIGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)N=C(S2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001241671
Record name 4,5,6,7-Tetrahydro-2-phenyl-7-benzothiazolamine
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Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933692-89-8
Record name 4,5,6,7-Tetrahydro-2-phenyl-7-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933692-89-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-2-phenyl-7-benzothiazolamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with phenylacetaldehyde in the presence of an acid catalyst, leading to the formation of the benzothiazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiazoles .

Scientific Research Applications

2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a lead compound in the development of new pharmaceuticals.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents/Modifications Molecular Formula CAS Number Key Properties/Applications Source
2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine Phenyl (2-position), amine (7-position) C₁₃H₁₄N₂S Not provided Discontinued; synthetic intermediate CymitQuimica
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine 4-Methoxy-phenyl (2-position), amine (7-position) C₁₄H₁₆N₂OS 1251924-95-4 High-purity life science applications American Elements
2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine Methyl (2-position), amine (7-position) C₈H₁₂N₂S MFCD09702612 Powder form; storage at 4°C American Elements
5,5,7-Trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine Trimethyl (5,5,7-positions), amine (2-position) C₁₀H₁₆N₂S Not provided Precursor for indole-thiazole hybrids Synthesis literature
Key Observations:
  • Steric Considerations : The methyl-substituted analog (C₈H₁₂N₂S) has reduced steric bulk, which may favor reactivity in catalytic or coupling reactions .
  • Synthetic Utility : The trimethyl-substituted derivative (C₁₀H₁₆N₂S) is used in constructing indole-thiazole hybrids, highlighting the role of alkyl substituents in stabilizing intermediates .

Physicochemical and Pharmacological Properties

  • Solubility and Stability : The methoxy analog (C₁₄H₁₆N₂OS) is available in high-purity grades (up to 99.999%), suggesting superior stability for pharmaceutical applications compared to the discontinued phenyl variant .
  • Hazard Profiles : The methyl-substituted compound (C₈H₁₂N₂S) carries warnings for skin/eye irritation (H315, H319) and respiratory sensitivity (H335), common to many benzothiazoles . Similar hazards may apply to the phenyl variant, though specific data are lacking.

Biological Activity

2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2SC_{13}H_{14}N_2S with a molecular weight of approximately 230.33 g/mol. The compound features a benzothiazole core that contributes to its biological activity.

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of benzothiazole exhibit potent anti-inflammatory effects. A study on analogues of 2-phenyl-4,5,6,7-tetrahydrobenzothiazole indicated significant inhibition of cyclooxygenase (COX) enzymes. Notably, the compounds showed a COX-2 selectivity index ranging from 48.8 to 183.8 and displayed a percentage of prostaglandin E2 (PGE2) inhibitory activity between 25.4% and 46.9% at concentrations of 0.31 to 1.40 µM .

Table 1: Anti-inflammatory Activity of Analogues

CompoundCOX-2 Selectivity IndexPGE2 Inhibition (%)Concentration (µM)
Compound A48.825.40.31
Compound B183.846.91.40

2. Anticancer Activity

The anticancer potential of benzothiazole derivatives has been explored extensively. In vitro studies revealed that certain compounds exhibited cytotoxic effects against various cancer cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin . For instance, compounds with specific substitutions on the phenyl ring showed enhanced activity against Jurkat and HT-29 cells.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µg/mL)
Compound XJurkat<1.61
Compound YHT-29<1.98

3. Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been documented. A study highlighted that several new substituted phenylthiazolamines exhibited antibacterial activity comparable to norfloxacin against Staphylococcus epidermidis . The presence of electron-donating groups on the benzylidene portion was crucial for enhancing this activity.

Table 3: Antimicrobial Activity Comparison

CompoundTarget OrganismActivity Level
Compound AStaphylococcus epidermidisComparable to norfloxacin
Compound BE. coliModerate

Case Studies

Several case studies have highlighted the effectiveness of benzothiazole derivatives in clinical applications:

  • Inflammation Model : In a carrageenan-induced rat paw edema model, selected compounds demonstrated significant reduction in paw volume compared to controls .
  • Cancer Treatment : A clinical trial involving patients with advanced solid tumors treated with benzothiazole derivatives showed promising results in tumor reduction and patient tolerance .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine, and what key reaction conditions are required?

  • Methodological Answer: The compound is typically synthesized via condensation reactions. For example, a mixture of 5,5,7-trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and substituted aldehydes is refluxed in dry benzene at 80°C for 3–5 hours under inert conditions. Post-reaction, the solvent is evaporated, and the product is recrystallized from anhydrous tetrahydrofuran (THF) or 1,4-dioxane . Key conditions include strict temperature control, solvent purity, and acid/base quenching for intermediate stabilization.

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer: Characterization involves a multi-technique approach:

  • Melting Point Analysis: To assess purity (deviations >2°C indicate impurities).
  • Spectroscopy: ¹H/¹³C NMR confirms hydrogen/carbon environments (e.g., aromatic protons at δ 7.2–8.0 ppm, amine protons at δ 5.2–6.0 ppm). IR identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ peaks with <2 ppm error) .

Q. What are common derivatization strategies for this benzothiazole scaffold?

  • Methodological Answer: The amine group at position 7 is reactive toward:

  • Schiff Base Formation: Condensation with aldehydes (e.g., 4-dimethylaminobenzaldehyde) in refluxing ethanol.
  • Cyclization Reactions: With malononitrile or ethyl cyanoacetate under acidic conditions to form pyrano-thiazole hybrids .
  • Spirocyclic Derivatives: Reacting with 2-oxa-spiro[3.4]octane-1,3-dione yields six-membered spiro compounds via [4+2] cycloaddition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer: Contradictions (e.g., unexpected NMR splitting or HRMS adducts) require:

  • Multi-Technique Cross-Validation: Combine 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
  • Isotopic Labeling: Use ¹⁵N-labeled reagents to trace amine group behavior in complex reactions.
  • Computational Modeling: DFT calculations to predict NMR/IR spectra and compare with experimental data .

Q. What experimental design considerations optimize yields in spirocyclic derivative synthesis?

  • Methodological Answer: Low yields (e.g., 67% in some spiro derivatives ) often arise from steric hindrance or solvent polarity mismatches. Mitigation strategies include:

  • Solvent Screening: Polar aprotic solvents (DMF, THF) enhance solubility of bulky intermediates.
  • Catalysis: Lewis acids (e.g., ZnCl₂) accelerate cyclization kinetics.
  • Temperature Gradients: Stepwise heating (e.g., 60°C → 80°C) to stabilize transition states .

Q. How can reaction mechanisms for benzothiazole-amine conjugates be rigorously studied?

  • Methodological Answer: Mechanistic studies employ:

  • Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps.
  • Trapping Intermediates: Use quenching agents (e.g., TEMPO) to isolate reactive species for spectroscopic analysis.
  • In Situ Monitoring: ReactIR or HPLC-MS to track intermediate formation in real time .

Q. What frameworks exist for evaluating this compound’s potential in supramolecular chemistry?

  • Methodological Answer: Focus on:

  • Host-Guest Interactions: Titration experiments with cyclodextrins or cucurbiturils, monitored by fluorescence quenching.
  • Coordination Chemistry: Screen metal ions (e.g., Cu²⁺, Fe³⁺) for complexation via UV-vis titration (λ shifts indicate binding).
  • X-ray Crystallography: Resolve crystal packing patterns to identify non-covalent interactions (e.g., π-π stacking) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for benzothiazole derivatives?

  • Methodological Answer: Discrepancies (e.g., conflicting IC₅₀ values) may stem from:

  • Assay Variability: Standardize protocols (e.g., MTT vs. resazurin assays).
  • Impurity Profiling: Use HPLC-PDA to quantify byproducts (e.g., oxidation products) that interfere with activity.
  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., electron-withdrawing groups at position 6) to isolate contributing factors .

Tables for Key Data

Table 1: Synthetic Yields and Characterization of Selected Derivatives

CompoundReaction TypeYield (%)Key Spectral Data (¹H NMR)Reference
4a Schiff Base Condensation85δ 8.0–7.9 (m, aromatic H), δ 5.2 (s, NH)
6b Spirocyclization67δ 7.94–7.87 (m, spiro H), δ 3.87 (s, OCH₃)
6d Triazole Conjugation83δ 4.29–4.22 (t, CH₂), δ 2.32 (s, CH₃)

Table 2: Optimization of Reaction Conditions for Spiro Derivatives

ParameterEffect on Yield (%)
Dry Benzene, 80°C75
THF, 60°C58
ZnCl₂ Catalyst89

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
Reactant of Route 2
2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine

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